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Introduction
PIK-75 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110α

isoform, with an IC50 of 5.8 nM.[1][2][3] It also demonstrates significant inhibitory activity

against DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM.[1][4] The PI3K/AKT

signaling pathway is a critical regulator of numerous cellular processes, including cell growth,

proliferation, survival, and metabolism. Its hyperactivation is a common feature in many

cancers, making it a prime target for therapeutic intervention.[1][5] PIK-75's inhibitory action on

this pathway, as well as its effects on DNA-PK, underpins its potential as an anti-cancer agent

and its utility as a tool compound in drug discovery and high-throughput screening (HTS).

These application notes provide an overview of PIK-75's utility in HTS campaigns and detailed

protocols for its use.

Mechanism of Action
PIK-75 primarily exerts its effects through the inhibition of the p110α catalytic subunit of PI3K.

This inhibition prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to

phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[1][6] The reduction

in PIP3 levels leads to decreased activation of downstream effectors, most notably the

serine/threonine kinase AKT.[6] This blockade of the PI3K/AKT pathway can induce apoptosis

and inhibit cell proliferation in cancer cells.[6][7] Additionally, PIK-75 has been identified as a

dual inhibitor of PI3K and CDK9 in some contexts, leading to the suppression of anti-apoptotic
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proteins like MCL-1.[8][9] Its potent inhibition of DNA-PK further contributes to its cytotoxic

effects by impairing DNA damage repair mechanisms.

Applications in High-Throughput Screening
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid

assessment of large compound libraries for their effects on specific biological targets or

pathways.[10] PIK-75 serves as a valuable tool in HTS for several reasons:

Positive Control: In HTS campaigns aimed at discovering novel PI3Kα inhibitors, PIK-75 can

be used as a robust positive control due to its high potency and selectivity.

Assay Development: Its well-characterized mechanism of action aids in the development and

validation of new HTS assays for the PI3K/AKT pathway.

Target Identification and Validation: Screening with PIK-75 can help to identify and validate

new cellular phenotypes or biomarkers associated with PI3Kα or DNA-PK inhibition.

Combination Screening: PIK-75 can be used in combination with other small molecules in

HTS to identify synergistic or antagonistic interactions, potentially revealing novel therapeutic

strategies. For instance, a high-throughput screen of over 320 drugs identified PIK-75 as a

potent agent to overcome venetoclax resistance in mantle cell lymphoma.[8][11]

Quantitative Data for PIK-75
The following tables summarize the inhibitory activity of PIK-75 against various kinases. This

data is crucial for designing experiments and interpreting results from HTS campaigns.
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Target Kinase IC50 (nM) Reference(s)

PI3K p110α 5.8 [1][2][3]

DNA-PK 2 [1][4]

PI3K p110γ 76 [1][4]

PI3K p110δ 510 [1]

PI3K p110β 1300 [1][4]

mTORC1 ~1000 [4]

ATM 2300 [4]

hsVPS34 2600 [4]

Cellular
Activity

IC50 (nM) Cell Line Assay Reference(s)

Insulin-induced

PKB

phosphorylation

78 CHO-IR Western Blot [4][6]

Cell Proliferation Submicromolar
MIA PaCa-2,

AsPC-1

Proliferation

Assay
[4]

Venetoclax-

resistant cell

viability

1.5 - 17.2
Various MCL

lines

Cell Viability

Assay
[8]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the PI3K/AKT signaling pathway targeted by PIK-75 and a

general workflow for a high-throughput screening campaign to identify PI3Kα inhibitors.
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Caption: PI3K/AKT and DNA-PK signaling pathways indicating points of inhibition by PIK-75.
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Caption: General experimental workflow for a PI3Kα inhibitor high-throughput screen.
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Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for
PI3Kα Inhibitors using HTRF
This protocol is adapted from a high-throughput screening campaign for PI3Kα inhibitors and is

suitable for identifying compounds that, like PIK-75, directly inhibit the enzyme's activity.[1][5]

[12]

Materials:

Recombinant human PI3Kα (p110α/p85α)

PI(4,5)P2 (PIP2) substrate

ATP

PI3K HTRF Assay Kit (e.g., from Millipore)

Compound library, PIK-75 (positive control), and DMSO (negative control)

384-well low-volume black assay plates

Multichannel pipettes or automated liquid handling system

HTRF-compatible plate reader

Procedure:

Compound Plating:

Dispense 0.5 µL of each compound from the library (at a stock concentration to achieve a

final screening concentration of 10 µM) into the wells of a 384-well plate.

In control wells, dispense 0.5 µL of PIK-75 (e.g., for a final concentration of 1 µM) as a

positive control and 0.5 µL of DMSO as a negative control.

Enzyme and Substrate Addition:
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Prepare a master mix containing the PI3Kα enzyme and PIP2 substrate in the assay

buffer provided with the HTRF kit. The final concentrations should be optimized, for

example, at the EC65 for the enzyme as determined in preliminary experiments.[1]

Dispense 14.5 µL of the enzyme/substrate mix into each well containing the compounds

and controls.

Incubate for 10 minutes at room temperature to allow for compound binding to the

enzyme.

Reaction Initiation:

Prepare an ATP solution to achieve a final concentration of 10 µM in the reaction.[1]

Add 5 µL of the ATP solution to each well to start the kinase reaction. The total reaction

volume will be 20 µL.[1]

Incubate the plate for 45 minutes at room temperature.[1]

Detection:

Add the stop solution and detection mixture as per the HTRF assay kit manufacturer's

instructions.

Incubate for 3 hours in the dark at room temperature.[1]

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g.,

320 nm excitation, 620 nm and 665 nm emission).[1]

Data Analysis:

Calculate the percent inhibition for each compound relative to the DMSO and PIK-75
controls.

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%

inhibition).

Validate hits through dose-response curves to determine their IC50 values.
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Protocol 2: Cell-Based High-Throughput Screening for
PI3K Pathway Inhibition
This protocol describes a general method for a cell-based assay to screen for inhibitors of the

PI3K pathway, where PIK-75 can be used as a reference compound. This type of assay

measures a downstream event of PI3K signaling, such as cell viability or the expression of a

reporter gene.

Materials:

Cancer cell line with a constitutively active PI3K pathway (e.g., harboring a PIK3CA

mutation).

Cell culture medium and supplements.

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Compound library, PIK-75, and DMSO.

384-well white, clear-bottom cell culture plates.

Automated liquid handling system.

Luminometer.

Procedure:

Cell Plating:

Seed the chosen cancer cell line into 384-well plates at an optimized density (e.g., 1,000-

5,000 cells per well) in a volume of 40 µL.

Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Compound Addition:

Add 100 nL of compounds from the library, PIK-75 (e.g., final concentration of 1 µM), and

DMSO to the respective wells.
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Incubation:

Incubate the plates for 72 hours at 37°C and 5% CO2.

Cell Viability Measurement:

Equilibrate the plates to room temperature for 30 minutes.

Add 25 µL of the CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis:

Normalize the data to the DMSO-treated control wells (representing 100% viability) and

wells with a potent cytotoxic agent or no cells (representing 0% viability).

Calculate the percent inhibition of cell viability for each compound.

Identify hits and perform follow-up dose-response studies to determine IC50 values.

Conclusion
PIK-75 is an indispensable tool for researchers engaged in the study of the PI3K/AKT pathway

and in the discovery of novel inhibitors. Its well-defined mechanism of action and high potency

make it an ideal reference compound for a variety of high-throughput screening applications.

The protocols provided herein offer a starting point for the implementation of both biochemical

and cell-based HTS campaigns to identify and characterize new modulators of this critical

cancer signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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